Ziconotide (TFA)
Description
Evolutionary Origin and Biological Significance of ω-Conotoxins
Conopeptides are a diverse group of neurotoxic peptides found in the venom of marine cone snails of the genus Conus. wikipedia.org These peptides are short, typically consisting of 10 to 30 amino acid residues, and are characterized by one or more disulfide bonds. wikipedia.org The venom of each of the approximately 600 species of cone snails contains a unique combination of about 100 different peptides, resulting in a vast library of over 50,000 distinct conotoxins. carnegiemnh.org This hypervariability is a product of rapid evolution, driven by extensive gene duplications and natural selection pressures from predator-prey interactions. carnegiemnh.org
Cone snails utilize their venom for both hunting and defense, and some species can even switch between different venom compositions depending on the situation. uq.edu.au For instance, the geography cone (Conus geographus) uses a less potent venom for hunting fish but deploys a highly paralytic venom for defense. uq.edu.au The evolution of their venom is closely linked to their diet, with distinct venom profiles observed in worm-hunting, fish-hunting, and mollusk-hunting species. oup.com Research suggests that the earliest cone snails were likely worm-eaters, and the ability to hunt fish and mollusks evolved independently over time. oup.com This dietary specialization is reflected in the molecular targets of their venoms. oup.commdpi.com
Among the various classes of conotoxins, ω-conotoxins are of particular interest due to their specific action on voltage-gated calcium channels (VGCCs). wikipedia.orgwikipedia.org These channels are crucial for neurotransmitter release at presynaptic nerve terminals. wikipedia.orgnih.gov The ω-conotoxins physically block the pore of N-type voltage-gated calcium channels (CaV2.2), thereby preventing the influx of calcium ions that triggers the release of neurotransmitters like acetylcholine (B1216132), glutamate, GABA, dopamine, and norepinephrine (B1679862). wikipedia.orgnih.gov This blockade of neurotransmission underlies the paralytic and analgesic effects of these toxins. wikipedia.orgwikipedia.org The evolutionary success of cone snails can be partly attributed to the potent and specific nature of these toxins, which allows them to efficiently subdue their prey and defend against predators. uq.edu.au
Academic Rationale for Investigating Ziconotide (B122063) as a Molecular Probe
Ziconotide is a synthetic version of the naturally occurring ω-conotoxin MVIIA, a 25-amino acid peptide originally isolated from the venom of the fish-hunting cone snail, Conus magus. cpcscientific.comnih.govnih.gov Its high selectivity and affinity for N-type voltage-gated calcium channels (CaV2.2) have made it an invaluable tool in academic research for several reasons. nih.govmdpi.com
Elucidating the Role of N-type Calcium Channels: Ziconotide's primary research application is as a molecular probe to investigate the physiological and pathological roles of N-type calcium channels. mdpi.comdovepress.com These channels are predominantly located at presynaptic nerve terminals and are integral to neurotransmitter release. wikipedia.orgnih.gov By selectively blocking these channels, researchers can study their contribution to a wide range of neuronal processes, including synaptogenesis, neurotransmission, and pain signaling. nih.govfrontiersin.org For example, studies using ziconotide have been crucial in defining the involvement of N-type channels in spinal nociception and neuropathic pain. nih.govfrontiersin.org
Understanding Pain Pathways: The potent analgesic properties of ziconotide stem from its ability to interrupt pain signal transmission at the spinal cord level. nih.govtaylorandfrancis.com It specifically blocks N-type calcium channels on the primary nociceptive afferent nerves in the dorsal horn of the spinal cord, preventing the release of pain-mediating neurotransmitters such as substance P and calcitonin gene-related peptide (CGRP). drugbank.com This has made ziconotide a key pharmacological tool for dissecting the molecular mechanisms of pain and for studying chronic pain states. nih.govfrontiersin.org
Investigating Neurological and Psychiatric Conditions: The dysregulation of N-type calcium channels has been implicated in various neurological and psychiatric disorders. frontiersin.orgfrontiersin.org Research using ziconotide as a probe helps to explore the role of these channels in conditions such as Huntington's disease, multiple sclerosis, migraine, and even psychiatric symptoms like psychosis. frontiersin.orgfrontiersin.org By observing the effects of N-type channel blockade, scientists can gain insights into the underlying pathophysiology of these complex disorders.
A Scaffold for Drug Design: The unique structure and potent activity of ω-conotoxins, including ziconotide, serve as a template for the rational design of new therapeutic agents. acs.orgmdpi.com Although ziconotide itself has limitations, its structure-activity relationships have been extensively studied to identify key residues responsible for its binding and activity. mdpi.com This knowledge is being used to develop non-peptidic mimics and other analogs with improved pharmacological properties. nih.gov
Nomenclature and Context of Ziconotide (Trifluoroacetate)
Ziconotide is the generic name for the synthetic equivalent of the ω-conotoxin MVIIA peptide. nih.gov It is also known by the synonym SNX-111. cpcscientific.comnih.gov The chemical name for the peptide is L-cysteinyl-L-lysylglycyl-L-lysylglycyl-L-alanyl-L-lysyl-L-cysteinyl-L-seryl-L-arginyl-L-leucyl-L-methionyl-L-tyrosyl-L-α-aspartyl-L-cysteinyl-L-cysteinyl-L-threonylglycyl-L-seryl-L-cysteinyl-L-arginyl-L-serylglycyl-L-lysyl-L-cysteinamide, with three disulfide bridges connecting specific cysteine residues (Cys1-Cys16, Cys8-Cys20, and Cys15-Cys25). cpcscientific.comcaymanchem.com
In research and development, synthetic peptides like ziconotide are often purified using reversed-phase high-performance liquid chromatography (HPLC). ambiopharm.comthermofisher.com This process frequently utilizes trifluoroacetic acid (TFA) in the mobile phase. genscript.com As a result, the purified peptide is often obtained as a trifluoroacetate (B77799) (TFA) salt. ambiopharm.comnih.gov The TFA counter-ion is associated with the protonated basic amino acid residues in the peptide sequence. genscript.com
Therefore, "Ziconotide (TFA)" or "Ziconotide (trifluoroacetate salt)" refers to the ziconotide peptide with trifluoroacetate as the counter-ion. caymanchem.com This is a common form of the compound used in preclinical and laboratory research settings. ambiopharm.comlifetein.com It is important to note that the presence of the TFA salt can sometimes influence the biological activity or physicochemical properties of the peptide, and for certain applications, it may be necessary to exchange it for a different salt form, such as acetate (B1210297) or hydrochloride. genscript.comnih.govlifetein.com
Table 1: Ziconotide (TFA) Identifiers
| Identifier | Value |
|---|---|
| Formal Name | L-cysteinyl-L-lysylglycyl-L-lysylglycyl-L-alanyl-L-lysyl-L-cysteinyl-L-seryl-L-arginyl-L-leucyl-L-methionyl-L-tyrosyl-L-α-aspartyl-L-cysteinyl-L-cysteinyl-L-threonylglycyl-L-seryl-L-cysteinyl-L-arginyl-L-serylglycyl-L-lysyl-L-cysteinamide, cyclic (1→16),(8→20),(15→25)-tris(disulfide), trifluoroacetate salt caymanchem.com |
| Synonyms | ω-Conotoxin MVIIA, SNX-111 caymanchem.com |
| CAS Number | 1660960-77-9 caymanchem.com |
| Molecular Formula | C102H172N36O32S7 • XCF3COOH caymanchem.com |
| Molecular Weight | 2639.1 (peptide) caymanchem.com |
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| Ziconotide |
| Ziconotide (TFA) |
| Ziconotide (trifluoroacetate salt) |
| ω-conotoxin MVIIA |
| SNX-111 |
| Acetylcholine |
| Glutamate |
| GABA (gamma-Aminobutyric acid) |
| Dopamine |
| Norepinephrine |
| Substance P |
| Calcitonin gene-related peptide (CGRP) |
| Morphine |
| Bivalirudin |
| Corticorelin |
| Amylin |
| Calcitonin |
| Citropin 1.1 |
| LL-37 |
| Pexiganan |
| ω-conotoxin GVIA |
| ω-conotoxin MVIIC |
| ω-conotoxin TxVII |
| Leconotide |
| Bupivacaine (B1668057) |
| Hydromorphone |
| Fentanyl |
| Clonidine |
| Baclofen |
| Trifluoroacetic acid |
| Acetate |
Structure
2D Structure
Properties
Molecular Formula |
C116H179F21N36O46S7 |
|---|---|
Molecular Weight |
3437.3 g/mol |
IUPAC Name |
2-[(1R,4S,7S,13S,16R,21R,24S,27S,30S,33S,36S,39S,42R,45S,48S,54S,60S,63R,68R,71S,77S)-63-amino-13,45,54,60-tetrakis(4-aminobutyl)-4,36-bis(3-carbamimidamidopropyl)-16-carbamoyl-71-[(1R)-1-hydroxyethyl]-7,39,77-tris(hydroxymethyl)-27-[(4-hydroxyphenyl)methyl]-48-methyl-33-(2-methylpropyl)-30-(2-methylsulfanylethyl)-2,5,8,11,14,23,26,29,32,35,38,41,44,47,50,53,56,59,62,69,72,75,78,85-tetracosaoxo-18,19,65,66,81,82-hexathia-3,6,9,12,15,22,25,28,31,34,37,40,43,46,49,52,55,58,61,70,73,76,79,84-tetracosazatricyclo[40.37.4.221,68]pentaoctacontan-24-yl]acetic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C102H172N36O32S7.7C2HF3O2/c1-50(2)34-63-91(161)127-62(26-33-171-5)90(160)129-64(35-53-22-24-54(143)25-23-53)92(162)130-65(36-78(148)149)93(163)135-72-48-175-173-45-69(80(108)150)133-86(156)58(18-8-12-29-105)121-76(146)39-117-85(155)66(41-139)131-88(158)61(21-15-32-114-102(111)112)126-96(166)70-46-176-177-47-71(97(167)132-68(43-141)95(165)125-60(87(157)128-63)20-14-31-113-101(109)110)134-89(159)59(19-9-13-30-106)123-81(151)51(3)119-74(144)37-115-83(153)56(16-6-10-27-103)120-75(145)38-116-84(154)57(17-7-11-28-104)124-82(152)55(107)44-172-174-49-73(137-98(72)168)99(169)138-79(52(4)142)100(170)118-40-77(147)122-67(42-140)94(164)136-70;7*3-2(4,5)1(6)7/h22-25,50-52,55-73,79,139-143H,6-21,26-49,103-107H2,1-5H3,(H2,108,150)(H,115,153)(H,116,154)(H,117,155)(H,118,170)(H,119,144)(H,120,145)(H,121,146)(H,122,147)(H,123,151)(H,124,152)(H,125,165)(H,126,166)(H,127,161)(H,128,157)(H,129,160)(H,130,162)(H,131,158)(H,132,167)(H,133,156)(H,134,159)(H,135,163)(H,136,164)(H,137,168)(H,138,169)(H,148,149)(H4,109,110,113)(H4,111,112,114);7*(H,6,7)/t51-,52+,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,79-;;;;;;;/m0......./s1 |
InChI Key |
CTJPFYRHVPIWGL-GEROVHHDSA-N |
Isomeric SMILES |
C[C@H]1C(=O)N[C@H](C(=O)N[C@H]2CSSC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N1)CCCCN)CCCCN)N)C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N3)CO)[C@@H](C)O)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CO)CCCNC(=N)N)CC(C)C)CCSC)CC4=CC=C(C=C4)O)CC(=O)O)C(=O)N)CCCCN)CO)CCCNC(=N)N)CCCCN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC1C(=O)NC(C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(CSSCC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)N1)CCCCN)CCCCN)N)C(=O)NC(C(=O)NCC(=O)NC(C(=O)N3)CO)C(C)O)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CO)CCCNC(=N)N)CC(C)C)CCSC)CC4=CC=C(C=C4)O)CC(=O)O)C(=O)N)CCCCN)CO)CCCNC(=N)N)CCCCN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Molecular Architecture and Structural Biology of Ziconotide
Primary Sequence Analysis and Post-Translational Features of ω-Conotoxin MVIIA
A key feature of the naturally occurring ω-conotoxin MVIIA is its C-terminal amidation. This post-translational modification (PTM) occurs from a precursor peptide that contains a C-terminal glycine (B1666218) residue. nih.govtandfonline.comnih.gov This glycine is enzymatically converted to a terminal amide, a common modification in neuropeptides and hormones that can enhance stability or biological activity. nih.gov The synthetic version, Ziconotide (B122063), is manufactured to include this C-terminal amide. fda.gov While native conotoxins can feature numerous other PTMs, such as proline hydroxylation, the C-terminal amidation and the formation of disulfide bonds are the most significant for the structure and function of ω-conotoxin MVIIA. nih.govmdpi.com
Table 1: Primary Amino Acid Sequence of Ziconotide This interactive table details the 25-amino-acid sequence of Ziconotide.
| Position | Amino Acid (3-Letter Code) | Amino Acid (1-Letter Code) |
|---|---|---|
| 1 | Cysteine | C |
| 2 | Lysine (B10760008) | K |
| 3 | Glycine | G |
| 4 | Lysine | K |
| 5 | Glycine | G |
| 6 | Alanine | A |
| 7 | Lysine | K |
| 8 | Cysteine | C |
| 9 | Serine | S |
| 10 | Arginine | R |
| 11 | Leucine | L |
| 12 | Methionine | M |
| 13 | Tyrosine | Y |
| 14 | Aspartic Acid | D |
| 15 | Cysteine | C |
| 16 | Cysteine | C |
| 17 | Threonine | T |
| 18 | Glycine | G |
| 19 | Serine | S |
| 20 | Cysteine | C |
| 21 | Arginine | R |
| 22 | Serine | S |
| 23 | Glycine | G |
| 24 | Lysine | K |
| 25 | Cysteine | C |
The sequence is C-terminally amidated. Source: fda.govresearchgate.netgoogle.com
Disulfide Bond Network and Conformational Stability in Solution and in situ Research
The conformational integrity of Ziconotide is critically dependent on its extensive disulfide bond network. The peptide contains six cysteine residues that form three specific disulfide bridges. nih.govfda.gov This covalent cross-linking is a hallmark of ω-conotoxins and is essential for the correct folding and stabilization of the peptide into a compact and well-defined three-dimensional structure. tandfonline.comresearchgate.net The disruption of even one of these bonds significantly destabilizes the molecule and increases the susceptibility of the other bonds to reduction. nih.govtandfonline.comresearchgate.net This stable conformation is crucial for maintaining its biological function. nih.govresearchgate.net
Research has shown that the specific disulfide connectivity pattern (Cys1-Cys16, Cys8-Cys20, and Cys15-Cys25) defines a "disulfide through disulfide knot," a structural motif that imparts remarkable stability. researchgate.netuniprot.org In solution, NMR studies have revealed that Ziconotide adopts a stable, short, triple-stranded anti-parallel β-sheet structure. tandfonline.comresearchgate.netrcsb.org This rigid core structure is essential for presenting the key amino acid residues in the correct orientation for receptor binding. tandfonline.com
While the peptide is conformationally stable in solution, in situ research, particularly in the context of drug delivery systems, has noted chemical degradation over time. researchgate.netpainmedicine-casereports.com Studies on Ziconotide in intrathecal pumps have shown that its stability can be influenced by the presence of other drugs, such as morphine or baclofen, and the duration of use. painmedicine-casereports.compainphysicianjournal.comtandfonline.com For instance, Ziconotide's stability was reported to be satisfactory in the presence of bupivacaine (B1668057) but decreased significantly over 20 days when mixed with morphine. painphysicianjournal.com
Table 2: Disulfide Bond Connectivity in Ziconotide This interactive table outlines the cysteine pairings that form the three disulfide bridges in the Ziconotide molecule.
| Bridge | Cysteine Residue 1 (Position) | Cysteine Residue 2 (Position) |
|---|---|---|
| 1 | Cys-1 | Cys-16 |
| 2 | Cys-8 | Cys-20 |
| 3 | Cys-15 | Cys-25 |
Advanced Spectroscopic and Crystallographic Methodologies for Ziconotide Structural Elucidation in Research
The three-dimensional structure of Ziconotide has been primarily elucidated using advanced spectroscopic techniques. Two-dimensional nuclear magnetic resonance (2D-NMR) spectroscopy has been the principal method for determining its solution structure. nih.govtandfonline.comresearchgate.net These studies have consistently shown that Ziconotide folds into a compact structure featuring a triple-stranded anti-parallel β-sheet and four connecting loops. tandfonline.comrcsb.org
More recently, cryogenic electron microscopy (cryo-EM) has provided unprecedented insight into Ziconotide's interaction with its biological target. The cryo-EM structure of the human CaV2.2-Ziconotide complex revealed that the peptide undergoes significant conformational changes upon binding to the channel. researchgate.net This suggests a degree of flexibility that may be crucial for its binding mechanism. researchgate.net
While X-ray crystallography is a powerful tool for determining high-resolution macromolecular structures, its application to Ziconotide has been less prominent in the literature compared to NMR. biorxiv.org The primary challenges often lie in obtaining well-diffracting crystals of the peptide. biorxiv.org Mass spectrometry has also been an invaluable tool, not for primary structure determination, but for confirming the amino acid sequence, identifying post-translational modifications, and, more recently, for assigning the correct disulfide bond connectivity through methods involving partial reduction and analysis. nih.govnih.gov
Impact of Trifluoroacetate (B77799) (TFA) Counterion on Ziconotide Structure and Research Methodologies
Synthetic peptides produced via solid-phase peptide synthesis (SPPS) are commonly purified using reversed-phase high-performance liquid chromatography (RP-HPLC), where trifluoroacetic acid (TFA) is a standard mobile phase additive. mdpi.comgenscript.com Consequently, the final lyophilized peptide product is often a salt, with trifluoroacetate anions acting as counterions to the positively charged groups on the peptide. mdpi.comlifetein.com Given that Ziconotide is a synthetic peptide rich in basic residues, it is typically produced and handled as Ziconotide trifluoroacetate. fda.gov
The trifluoroacetate (TFA⁻) counterion interacts with the peptide through electrostatic forces, primarily with the protonated side chains of basic amino acids like lysine and arginine, and the N-terminal amino group. mdpi.comlifetein.com This interaction can have an impact on the peptide's higher-order structure. Research indicates that counterions can influence the secondary structure of peptides by affecting the hydrogen-bonding network. genscript.comnih.gov The presence of TFA has been reported to potentially alter the conformation of peptides, with some studies noting a slight increase in helical content for certain peptides. nih.gov Therefore, the TFA counterion is not merely a passive component but can actively perturb the conformational landscape of Ziconotide. lifetein.com
The presence of TFA presents several challenges for the analytical techniques used in structural characterization.
Mass Spectrometry (MS): TFA is known to cause significant ion suppression in electrospray ionization mass spectrometry (ESI-MS). The strong ion-pairing between the TFA anion and the positively charged peptide reduces the analyte's signal intensity, thereby lowering the sensitivity of the analysis. nih.gov Furthermore, TFA is notoriously difficult to remove from MS systems, leading to potential contamination issues.
Liquid Chromatography (LC): While TFA is beneficial in RP-HPLC for improving peak shape by suppressing unwanted interactions with the silica-based stationary phase, its concentration must be carefully controlled. elementlabsolutions.com High concentrations of TFA can sometimes mask the separation of closely eluting peptides.
Spectroscopy (IR/CD): TFA can directly interfere with conformational studies using infrared (IR) and circular dichroism (CD) spectroscopy. In Fourier-transform infrared (FTIR) spectroscopy, TFA exhibits a strong absorbance band near 1670 cm⁻¹, which overlaps with the peptide's characteristic amide I band (1600–1700 cm⁻¹). genscript.com This overlap complicates the analysis of the peptide's secondary structure elements like α-helices and β-sheets. genscript.com
Mechanistic Pharmacology: Ion Channel Modulation by Ziconotide
Selective Inhibition of Voltage-Gated Calcium Channels (VGCCs)
Ziconotide (B122063) is a potent and selective blocker of N-type voltage-gated calcium channels (VGCCs). nih.govwikipedia.orgexplorationpub.com These channels are critical in regulating the release of neurotransmitters at presynaptic nerve terminals. nih.gov The analgesic properties of Ziconotide are largely attributed to its ability to interrupt pain signaling pathways by inhibiting these specific channels. nih.gov
N-type VGCCs, also known as CaV2.2, are high-voltage activated channels that play a significant role in neuronal signaling. drugbank.com Their aberrant upregulation is often implicated in chronic pain conditions such as inflammatory and neuropathic pain. drugbank.com Ziconotide's high selectivity for N-type channels over other VGCC subtypes, such as L-, P/Q-, and R-types, is a key feature of its pharmacological profile. dovepress.comnih.gov This selectivity allows for targeted modulation of nociceptive pathways. nih.gov
Identification and Characterization of N-type VGCC (CaV2.2) Binding Sites
The binding site for Ziconotide on the N-type VGCC (CaV2.2) has been extensively studied. It is understood that Ziconotide binds to a site on the α1B subunit, which is the pore-forming subunit of the channel. nih.govdovepress.com This binding site is located near the outer vestibule of the channel pore. dovepress.com
Cryo-electron microscopy studies have provided detailed structural insights, revealing that Ziconotide nestles in an electronegative cavity at the channel's entrance. nih.gov The interaction is mediated by residues on the P1 and P2 helices, which form the selectivity filter, and the extracellular loops of repeats II, III, and IV of the α1 subunit. nih.gov Key amino acid residues, including those in loops of the Ziconotide peptide itself, determine its binding affinity and channel-blocking activity. nih.govdovepress.com Specifically, lysine (B10760008) residues at positions 2 and arginine at positions 10 and 21 on the Ziconotide molecule are crucial for its interaction with the N-type VGCC. researchgate.net
Subunit Specificity (e.g., α1B, α2δ) and Isoform Selectivity in Research Models
The N-type VGCC is a heteromultimeric protein complex, typically composed of a pore-forming α1B subunit and auxiliary α2δ, β, and sometimes γ subunits. mdpi.commdpi.com The α1B subunit is the primary target for Ziconotide and contains the essential binding sites. nih.govdovepress.com
The presence of auxiliary subunits can modulate the channel's properties and its interaction with blockers like Ziconotide. For instance, the co-expression of the α2δ subunit can decrease the potency of ω-conotoxins, the class of peptides to which Ziconotide belongs. mdpi.comvliz.be The α2δ-1 isoform, in particular, is upregulated in neuropathic pain states and is a target for other pain medications like gabapentinoids. mdpi.commdpi.com Research has also shown that different β subunit isoforms can influence the recovery from ω-conotoxin block. mdpi.com Furthermore, splice variants of the α1B subunit exist, some of which are preferentially expressed in sensory neurons, presenting an opportunity for developing even more selective N-type channel blockers. dovepress.comsemanticscholar.org
Molecular Mechanisms of Channel Blockade
The interaction of Ziconotide with the N-type VGCC leads to a potent and reversible block of calcium ion flow through the channel pore. nih.gov This blockade is the fundamental action that underlies its therapeutic effects.
Models of Pore Occlusion and Allosteric Modulation
The primary mechanism by which Ziconotide blocks the N-type VGCC is through direct occlusion of the ion pore. drugbank.commdpi.com Structural and functional studies support a model where the Ziconotide peptide binds to the external mouth of the channel pore, physically obstructing the pathway for calcium ions. dovepress.comnih.gov The peptide essentially acts as a "plug," preventing ion permeation upon channel opening. mdpi.com
While pore occlusion is the dominant model, there is also evidence for allosteric modulation. The binding of Ziconotide to its site can induce conformational changes in the channel that are not directly related to physically blocking the pore but still result in inhibition of channel function. nih.gov For example, the binding of Ziconotide has been shown to keep the voltage-sensing domain of repeat II (VSDII) in a resting-state conformation, thereby preventing the channel from activating in response to membrane depolarization. uni-duesseldorf.de
Kinetic and Equilibrium Binding Analyses in Pre-clinical and in vitro Systems
Kinetic and equilibrium binding studies have been crucial in characterizing the interaction between Ziconotide and the N-type VGCC. Radioligand binding assays using iodinated Ziconotide (¹²⁵I-ω-MVIIA) have determined high-affinity binding to N-type channels in rat brain preparations, with dissociation constants (Kd) in the picomolar range. dovepress.com
Kinetic analyses have shown that Ziconotide exhibits a high association rate and a relatively slow dissociation rate, contributing to its potent and long-lasting channel-blocking effects. researchgate.net In dog models, following intrathecal administration, Ziconotide displayed linear kinetics with a terminal elimination half-life of approximately 2.47 hours after continuous infusion. nih.gov These preclinical studies have been instrumental in understanding the pharmacodynamics of Ziconotide and guiding its clinical application.
Cellular and Synaptic Consequences of VGCC Modulation in Research Systems
The blockade of N-type VGCCs by Ziconotide has profound effects at the cellular and synaptic levels, primarily by inhibiting neurotransmitter release. nih.govwikipedia.org In the central nervous system, N-type channels are densely located on presynaptic terminals of primary nociceptive afferent nerves (Aδ and C fibers) in the dorsal horn of the spinal cord. fda.gov
By blocking these channels, Ziconotide effectively reduces the influx of calcium that is necessary to trigger the release of pronociceptive neurotransmitters such as glutamate, substance P, and calcitonin gene-related peptide (CGRP). wikipedia.orgdrugbank.com This inhibition of neurotransmitter release from presynaptic terminals dampens the transmission of pain signals from the periphery to the brain. nih.gov In vitro studies using spinal cord slices have demonstrated that Ziconotide potently inhibits the depolarization-evoked release of substance P. nih.gov Furthermore, research in adult mouse anterior cingulate cortex, a brain region involved in pain perception, has shown that N-type VGCCs are critical for excitatory synaptic transmission. nih.gov
Regulation of Neurotransmitter Release in in vitro and ex vivo Models
Ziconotide's primary mechanism involves the inhibition of neurotransmitter release from presynaptic nerve terminals. tandfonline.com By binding to N-type VGCCs, which are densely concentrated in the superficial layers (Rexed laminae I and II) of the spinal cord's dorsal horn, ziconotide effectively blocks the influx of calcium that is essential for the release of pronociceptive neurotransmitters. nih.govresearchgate.netmdpi.com
In vitro and ex vivo studies have demonstrated that ziconotide significantly reduces the release of key neurotransmitters involved in pain signaling, including:
Glutamate : A primary excitatory neurotransmitter. nih.govmdpi.com
Calcitonin Gene-Related Peptide (CGRP) : A neuropeptide implicated in pain transmission. nih.govsci-hub.se
Substance P : Another key neuropeptide in nociceptive pathways. nih.govscispace.com
Furthermore, ziconotide has been shown to inhibit the release of norepinephrine (B1679862) from hippocampal and peripheral sympathetic neurons. nih.govtandfonline.com This broad inhibitory effect on neurotransmitter release at various synapses underscores its utility as a research tool to delineate the role of N-type calcium channels in synaptic transmission. nih.govtandfonline.com
The following table summarizes the effects of ziconotide on the release of various neurotransmitters in pre-clinical models.
| Neurotransmitter | Model System | Effect of Ziconotide | Reference |
| Glutamate | Spinal Cord | Inhibition | nih.govmdpi.com |
| Calcitonin Gene-Related Peptide (CGRP) | Spinal Cord | Inhibition | nih.govsci-hub.se |
| Substance P | Spinal Cord | Inhibition | nih.govscispace.com |
| Norepinephrine | Hippocampus, Peripheral Sympathetic Neurons | Inhibition | nih.govtandfonline.com |
Modulation of Neuronal Excitability in Pre-clinical Models
By blocking N-type VGCCs, ziconotide directly modulates neuronal excitability. medlink.com These channels play a crucial role in the depolarization-induced influx of calcium, which in turn governs various calcium-dependent processes within neurons. medlink.com In pre-clinical models, ziconotide has been shown to suppress the hyperexcitability of dorsal horn neurons, a key factor in the establishment and maintenance of chronic pain states. nih.gov
This modulation of neuronal excitability is particularly relevant in the context of nerve injury, where spontaneous ectopic discharges in primary afferent nociceptors contribute to persistent pain. nih.gov Ziconotide's ability to dampen this aberrant neuronal activity highlights its therapeutic potential in neuropathic pain conditions. nih.gov The differential efficacy of ziconotide in models of acute versus persistent pain may be linked to the upregulation of α1B and α2δ calcium channel subunits following nerve injury or inflammation. nih.gov
Comparative Pharmacological Analysis with Other VGCC Modulators and Conotoxins
Ziconotide's pharmacological profile can be better understood through comparison with other agents that modulate VGCCs and with other conotoxins.
Comparison with Other VGCC Modulators:
| Compound/Class | Mechanism of Action | Primary Target | Key Differences from Ziconotide |
| Gabapentinoids (Gabapentin, Pregabalin) | Bind to the α2δ auxiliary subunit of VGCCs. sci-hub.sediva-portal.org | α2δ subunit of VGCCs | Indirect modulation of channel function, whereas ziconotide directly blocks the channel pore. sci-hub.sediva-portal.org |
| Dihydropyridines | Block L-type VGCCs. | L-type VGCCs | Target a different subtype of VGCC, primarily involved in cardiovascular function rather than neuronal signaling. sci-hub.se |
| Opioids | Act on μ-opioid receptors, leading to G-protein-coupled inactivation of VGCCs. explorationpub.com | μ-opioid receptors (indirectly VGCCs) | Ziconotide directly blocks VGCCs without involving opioid receptors or G-protein signaling, and its effects are not blocked by opioid antagonists. nih.govexplorationpub.comfda.gov |
Comparison with Other Conotoxins:
| Conotoxin | Primary Target | Selectivity | Key Differences from Ziconotide (ω-conotoxin MVIIA) |
| ω-conotoxin GVIA | N-type VGCCs | Selective for N-type | Shares a similar target but has different binding kinetics. |
| ω-conotoxin MVIIC | P/Q-type VGCCs | More selective for P/Q-type | Targets a different VGCC subtype, which is less involved in spinal pain transmission and more in neuromuscular function. nih.govnih.gov |
| Leconotide (ω-conotoxin CVID) | N-type VGCCs | Highly selective for N-type over P/Q-type | Reported to have a wider therapeutic window and fewer cardiovascular side effects than ziconotide. medlink.comnih.gov |
| μ-conotoxins | Voltage-gated sodium channels (VGSCs) | Target VGSCs | Act on a different class of ion channels. tandfonline.com |
| α-conotoxins | Nicotinic acetylcholine (B1216132) receptors | Target nAChRs | Act on ligand-gated ion channels rather than voltage-gated channels. researchgate.net |
Ziconotide's high selectivity for N-type VGCCs, with over 1000-fold greater affinity compared to other channel types, is a defining characteristic. nih.gov This specificity is attributed to the arrangement of non-cysteine amino acids in its peptide loops. nih.gov In contrast to opioids, long-term administration of ziconotide does not appear to lead to the development of tolerance, a significant clinical advantage. nih.govnih.gov
Peptide Synthesis and Purification Methodologies for Ziconotide Research
Solid-Phase Peptide Synthesis (SPPS) Strategies for ω-Conotoxins
The primary method for producing ω-conotoxins like Ziconotide (B122063) for research purposes is Solid-Phase Peptide Synthesis (SPPS). uq.edu.auresearchgate.netpwr.edu.pl This technique, pioneered by Bruce Merrifield, involves the stepwise addition of amino acids to a growing peptide chain that is anchored to a solid polymer support. pwr.edu.plnih.gov Both Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) protection strategies are utilized in the synthesis of conotoxins. uq.edu.au
Fmoc-SPPS is often favored due to its use of milder deprotection conditions, which simplifies the laboratory setup. uq.edu.aunih.gov The process involves the coupling of Fmoc-protected amino acids, followed by the removal of the Fmoc group with a base, typically piperidine, to allow for the next amino acid to be added. nih.gov In contrast, Boc-SPPS requires the use of strong acids like hydrogen fluoride (B91410) (HF) for cleavage, necessitating specialized equipment. uq.edu.au
A critical aspect of synthesizing conotoxins is the management of the cysteine residues to ensure the correct formation of the three disulfide bonds that define Ziconotide's structure. nih.gov This is often achieved through the use of orthogonal protecting groups for the cysteine side chains, such as acid-labile S-Trt (trityl) and S-Mob (4-methoxybenzyl) groups in combination with the more stable S-Acm (acetamidomethyl) group. nih.gov This regioselective strategy allows for the controlled, stepwise formation of the disulfide bridges. nih.gov
Challenges in Ziconotide Synthesis, Folding, and Refolding for Academic Research Applications
The synthesis of Ziconotide is fraught with challenges, primarily stemming from its complex, disulfide-rich structure. nih.gov The presence of six cysteine residues means that multiple disulfide bond isomers can form, leading to misfolded and inactive peptides. nih.govresearchgate.net Achieving the correct, native conformation is a significant hurdle. researchgate.net
Key challenges include:
Oxidative Folding: The process of forming the correct disulfide bonds is often inefficient, resulting in low yields of the desired product. nih.gov Misfolding and aggregation are common competing reactions. researchgate.net
Aggregation: The presence of β-sheet structures within the peptide sequence can lead to aggregation, especially during the folding process, which further reduces the yield of the correctly folded peptide. google.com
Purification: The structural similarity between the correctly folded Ziconotide and its various misfolded isomers makes purification difficult. google.com
To address these challenges, researchers employ various folding and refolding strategies. One common approach is to use a glutathione (B108866) redox buffer, which can help to correct misfolded disulfide bonds and guide the peptide into its thermodynamically favored native conformation. acs.org The optimization of folding conditions, such as buffer concentration and temperature, is crucial for maximizing the yield of correctly folded Ziconotide. researchgate.net In some cases, solubilizing agents like guanidinium (B1211019) chloride and folding aids such as L-arginine are used to suppress aggregation and enhance renaturation yields. researchgate.net
Chromatographic Purification Techniques for Research-Grade Ziconotide
Following synthesis and folding, the crude Ziconotide product must be purified to isolate the active peptide from impurities. bachem.com The standard and most effective method for this is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). google.combachem.com
RP-HPLC separates molecules based on their hydrophobicity. bachem.com A C18-modified silica (B1680970) column is typically used as the stationary phase. bachem.com The purification process involves a gradient elution system, where the polarity of the mobile phase is gradually decreased by increasing the concentration of an organic solvent, such as acetonitrile (B52724), in an aqueous solution. google.combachem.com Trifluoroacetic acid (TFA) is commonly added to the mobile phase at a concentration of about 0.1% to act as an ion-pairing agent, which improves peak resolution and separation. google.combachem.com
The various components of the crude mixture, including the target peptide and impurities like deletion sequences or incompletely deprotected peptides, are eluted at different times based on their interaction with the stationary phase. bachem.com The fractions containing the pure Ziconotide are collected, and their purity is confirmed by analytical HPLC and mass spectrometry. bachem.comgyrosproteintechnologies.com
Table 1: Typical RP-HPLC Parameters for Ziconotide Purification
| Parameter | Specification |
| Column | C18-modified silica |
| Mobile Phase A | 0.1% TFA in water |
| Mobile Phase B | 0.1% TFA in acetonitrile |
| Detection Wavelength | 212-230 nm google.com |
| Gradient | A gradient of increasing Mobile Phase B concentration google.com |
Impact and Mitigation Strategies for Trifluoroacetate (B77799) (TFA) in Research Preparations
Trifluoroacetic acid (TFA) is a ubiquitous reagent in peptide synthesis and purification. mdpi.comgenscript.com It is used in high concentrations for the cleavage of the peptide from the solid support and for the removal of side-chain protecting groups in Fmoc-SPPS. mdpi.com Additionally, it is a common mobile phase additive in RP-HPLC. bachem.com While essential for the synthesis process, the presence of residual TFA in the final peptide preparation can have significant consequences for research applications.
TFA as a Counterion and its Influence on Purity and Yield
During the cleavage and purification steps, TFA protonates the free amino groups on the peptide, including the N-terminus and the side chains of basic amino acids like lysine (B10760008) and arginine. lifetein.comjpt.com The negatively charged trifluoroacetate anion then forms an ion pair, or salt, with the positively charged peptide. mdpi.com This TFA salt is not an impurity in the traditional sense, but rather a counterion that is an inherent part of the purified peptide product. bachem.com
Counterion Exchange Methodologies for Research Consistency
For many research applications, the presence of TFA can be problematic. It has been shown to interfere with certain biological assays, potentially by altering the secondary structure of the peptide or by having direct effects on cells. genscript.comlifetein.comnih.gov Therefore, it is often necessary to remove the TFA counterions and replace them with a more biologically compatible counterion, such as acetate (B1210297) or hydrochloride (HCl). lifetein.com This process is known as counterion exchange.
Several methods are available for counterion exchange:
Lyophilization with a Stronger Acid: A common method involves dissolving the TFA-peptide salt in a solution of a stronger acid, such as HCl, and then lyophilizing the mixture. nih.gov This process is often repeated several times to ensure complete exchange. peptide.com
Ion-Exchange Chromatography: The peptide solution can be passed through an anion-exchange resin that has been pre-equilibrated with the desired counterion (e.g., acetate). peptide.com The TFA anions bind to the resin and are replaced by the new counterion in the peptide solution.
Reversed-Phase HPLC: The counterion exchange can also be performed using RP-HPLC by using a mobile phase that contains the desired counterion, such as acetic acid, instead of TFA. nih.gov
The choice of method depends on the specific peptide and the desired final salt form. After counterion exchange, it is crucial to analyze the final product to confirm the removal of TFA and the purity of the peptide. jpt.com
Table 2: Common Counterion Exchange Methods
| Method | Description |
| Lyophilization with HCl | The peptide is dissolved in an HCl solution and then freeze-dried. This process is often repeated. nih.govpeptide.com |
| Ion-Exchange Chromatography | The peptide solution is passed through an anion-exchange column to replace TFA with another anion. nih.govpeptide.com |
| RP-HPLC with Alternative Acid | The peptide is purified using RP-HPLC with a mobile phase containing an acid like acetic acid instead of TFA. nih.gov |
Structure Activity Relationship Sar Studies and Analogue Design
Identification of Key Amino Acid Residues and Structural Motifs for VGCC Interaction
The interaction of Ziconotide (B122063) with the N-type VGCC is a complex process mediated by specific amino acid residues and structural motifs. The peptide, consisting of 25 amino acids with three disulfide bonds, adopts a compact, folded structure essential for its activity. nih.govresearchgate.net
Key residues crucial for the high-affinity blockade of N-type VGCCs have been identified through various studies, including amino acid substitutions and the creation of chimeric toxins. nih.govresearchgate.net The blockade is primarily mediated by Tyrosine 13 (Tyr13) and, to a lesser extent, Lysine (B10760008) 2 (Lys2) . researchgate.netregulations.gov The spatial arrangement of these two residues is critical for the pharmacological activity. researchgate.net Altering the chirality of Tyr13 has been shown to reduce the peptide's ability to recognize the N-type calcium channel. nih.gov
Other residues also play significant roles in binding and selectivity. These include amino acids at positions 9 through 12 and Arginine 21 (Arg21). nih.gov Specifically, the non-cysteine amino acids within the loops of the peptide determine its binding affinity and channel-blocking activity. nih.gov Structural analysis has revealed that loops 2 and 4 are particularly important for VGCC subtype selectivity. nih.gov
The binding of Ziconotide to the VGCC is thought to involve the physical occlusion of the ion pore. drugbank.com Cryo-electron microscopy studies have provided detailed insights into the interaction, showing how Ziconotide blocks the selectivity filter of the CaV2.2 channel. researchgate.net The positively charged residues of Ziconotide interact with the negatively charged residues of the channel. researchgate.net
A key finding from toxicity studies is the role of Methionine 12 (Met12) . This residue inserts into a hydrophobic pocket on the CaV2.2 channel, formed by Ile300, Phe302, and Leu305, which is associated with the toxic side effects of the drug. drugbank.comnih.gov
Table 1: Key Amino Acid Residues of Ziconotide and Their Roles in VGCC Interaction
| Residue/Motif | Role in VGCC Interaction | Reference(s) |
|---|---|---|
| Lysine 2 (Lys2) | Contributes to high-affinity channel blockade. nih.govresearchgate.net | researchgate.net, nih.gov |
| Tyrosine 13 (Tyr13) | Primary residue responsible for high-affinity channel blockade. nih.govresearchgate.net | researchgate.net, nih.gov |
| Arginine 21 (Arg21) | Important for binding to the N-type calcium channel. nih.gov | nih.gov |
| Residues 9-12 | Contribute to the binding of Ziconotide to the N-type calcium channel. nih.gov | nih.gov |
| Methionine 12 (Met12) | Associated with toxic adverse effects by inserting into a hydrophobic pocket of the channel. drugbank.comnih.gov | drugbank.com, nih.gov |
| Disulfide Bonds | Stabilize the compact, folded structure essential for activity. nih.govresearchgate.net | nih.gov, researchgate.net |
| Loops 2 and 4 | Important for VGCC subtype selectivity. nih.gov | nih.gov |
Rational Design and Synthesis of Ziconotide Analogues and Derivatives
The insights gained from SAR studies have paved the way for the rational design and synthesis of Ziconotide analogues. The primary goals of these efforts are to improve therapeutic properties such as potency, selectivity, stability, and to reduce adverse effects. preprints.orgresearchgate.net
One approach involves creating hybrid peptides. For instance, MVIIA/SO-3 hybrids, where parts of Ziconotide (MVIIA) were replaced with corresponding sections of another conotoxin, SO-3, have been synthesized. nih.gov Replacing loop 2 of MVIIA with that of SO-3 not only enhanced binding to CaV2.2 but also decreased its toxicity. nih.gov
Another strategy is cyclization. Backbone-cyclized analogues of MVIIA have been generated using asparaginyl endopeptidase (AEP)-mediated cyclization. chemistryviews.org This method involves synthesizing linear precursors with a linker segment and then using an enzyme to cyclize the peptide. chemistryviews.org While these cyclic analogues showed much higher stability than native MVIIA, they were less active in inhibiting the CaV2.2 channel. chemistryviews.org
The synthesis of these analogues typically utilizes solid-phase peptide synthesis (SPPS), a standard method for creating peptides. nih.govchemistryviews.org
Modifications to Enhance Selectivity, Potency, or Stability in Research Models
Modifications to the Ziconotide structure are aimed at enhancing its therapeutic profile. Key areas of focus include improving selectivity for the N-type calcium channel, increasing potency, and enhancing stability to potentially allow for alternative routes of administration.
Selectivity and Potency: The differential potencies of various ω-conotoxins are largely determined by the relative positions of amino acid side chains on their exposed surfaces. nih.gov By creating chimeric toxins and making specific amino acid substitutions, researchers can fine-tune the selectivity and potency. For example, replacing loop 2 of Ziconotide with that of SO-3 led to enhanced binding activity. nih.gov Computational studies have also guided the design of analogues with significantly enhanced binding affinity. preprints.orgpreprints.org
Stability: The inherent instability of peptides is a significant challenge in their development as drugs. semanticscholar.org Cyclization has been explored as a method to improve the stability of Ziconotide. chemistryviews.org Backbone-cyclized analogues of MVIIA have demonstrated significantly higher stability compared to the linear form. chemistryviews.org Another approach to enhance stability involves the incorporation of modified amino acids, such as 4-trans-hydroxyproline, which can aid in proper peptide folding without affecting biological activity. regulations.gov The stability of Ziconotide can also be affected by its formulation, with factors like the presence of antioxidants and the concentration of other drugs in an admixture playing a role. arlok.comgoogle.com
Table 2: Examples of Ziconotide Modifications and Their Effects
| Modification | Effect | Reference(s) |
|---|---|---|
| Replacement of loop 2 with that of ω-conopeptide SO-3 | Enhanced CaV2.2 binding and decreased toxicity. nih.gov | nih.gov |
| Backbone cyclization using AEP-mediated ligation | Significantly increased stability, but reduced activity. chemistryviews.org | chemistryviews.org |
| Combinative mutations in loop 2 | Potential for developing more effective CaV2.2 inhibitors with lower side effects. nih.gov | nih.gov |
| Site-specific missense mutations | Generated analogues with over two orders of magnitude enhanced CaV2.2 affinity in computational models. preprints.orgpreprints.org | preprints.org, preprints.org |
Computational Approaches in Ziconotide SAR and Design
Computational methods have become indispensable tools in understanding the SAR of Ziconotide and in the rational design of new analogues. mdpi.comfrontiersin.org These approaches allow for the rapid evaluation of large numbers of potential modifications, saving time and resources compared to purely experimental methods. frontiersin.org
Molecular Docking and Dynamics: Molecular docking simulations are used to predict the binding orientation of Ziconotide and its analogues to the VGCC. mdpi.com Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the peptide-channel complex, helping to identify key interactions and the molecular mechanisms of selectivity. mdpi.com For example, MD simulations have been used to understand the effects of specific residues on the interaction of conotoxins with their targets. mdpi.com
Binding Affinity Calculations: Computational tools can calculate the binding affinity (Kd) between a ligand and its receptor. preprints.orgpreprints.org This allows for the in silico screening of numerous analogues to identify those with potentially enhanced potency. preprints.orgpreprints.org A scalable computational workflow has been developed to create a binding affinity landscape for Ziconotide and its analogues, identifying mutations that could enhance binding affinity by over two orders of magnitude. preprints.orgpreprints.org
Homology Modeling: In the absence of an experimentally determined structure, homology modeling can be used to build a 3D model of the target receptor based on the structure of a related protein. mdpi.com This is particularly useful for studying the interaction of Ziconotide with VGCCs, for which high-resolution structures have become available more recently. researchgate.netmdpi.com
These computational approaches, often used in combination with experimental techniques, are accelerating the discovery and design of novel conopeptides with improved therapeutic potential. mdpi.comfrontiersin.org
Pre Clinical Research Models and in Vitro Systems for Ziconotide Investigation
Electrophysiological Techniques for VGCC Current Measurement
Electrophysiological techniques have been fundamental in characterizing the interaction of Ziconotide (B122063) with its molecular target, the N-type VGCC. These methods allow for the direct measurement of ion channel activity and have provided detailed insights into the potency and selectivity of Ziconotide.
Patch-Clamp and Voltage-Clamp Studies on Recombinant Channels and Native Neurons
Patch-clamp and voltage-clamp techniques have been extensively used to study the effects of Ziconotide on both recombinant VGCCs expressed in cell lines and native channels in neurons. nih.govnih.gov
Recombinant Channels: Studies using cell lines such as human embryonic kidney (HEK293) cells or tsA201 cells transiently expressing specific VGCC subunits have been crucial. nih.govmdpi.com For instance, whole-cell patch-clamp recordings on cells expressing recombinant e37a-CaV2.2 and e37b-CaV2.2 channel isoforms demonstrated that Ziconotide inhibited both isoforms with similar potency. nih.gov This approach allows for the investigation of Ziconotide's effects on specific channel subtypes in a controlled environment.
Native Neurons: Electrophysiological recordings from acutely dissociated dorsal root ganglion (DRG) neurons have provided insights into Ziconotide's action on the neurons directly involved in pain signaling. researchgate.netfrontiersin.org Whole-cell voltage-clamp experiments on rat DRG neurons have shown that Ziconotide persistently blocks L- and N-type Ca2+ channels. researchgate.net These studies confirm the activity of Ziconotide on its native target in a physiologically relevant context.
Whole-Cell and Single-Channel Recordings in Neuronal Cultures and Tissue Slices
Whole-cell and single-channel recordings in more intact preparations like neuronal cultures and spinal cord slices have further elucidated the functional consequences of Ziconotide's channel-blocking activity.
Neuronal Cultures: Primary cultures of DRG neurons are a common model. researchgate.netbiorxiv.org Whole-cell current-clamp recordings in these cultured sensory neurons have been used to assess changes in neuronal excitability following exposure to compounds like Ziconotide. researchgate.net
Tissue Slices: In vitro patch-clamp recordings from substantia gelatinosa neurons in spinal cord slices have been instrumental in understanding how Ziconotide modulates synaptic transmission. frontiersin.org These experiments have shown that Ziconotide inhibits presynaptic N-type VGCCs on primary afferent Aδ- and C-fiber terminals, thereby suppressing the release of glutamate. frontiersin.org This directly demonstrates the mechanism by which Ziconotide is thought to produce analgesia.
Calcium Imaging and Fluorescent Sensor Applications in Cellular Research
Calcium imaging techniques, utilizing fluorescent calcium indicators, have provided a powerful tool to visualize and quantify changes in intracellular calcium concentrations ([Ca2+]i) in response to neuronal activity and the application of Ziconotide. nih.govresearchgate.net
Fluorescent Dyes: Calcium-sensitive dyes like Fura-2 AM are loaded into cultured neurons, such as those from rat dorsal root ganglia. researchgate.net The ratio of fluorescence at different excitation wavelengths is used to measure changes in [Ca2+]i. Studies have shown that Ziconotide dose-dependently reduces the increase in [Ca2+]i elicited by depolarization with potassium chloride (KCl) in these neurons. researchgate.net
Fluorescence Imaging Plate Readers (FLIPR): High-throughput screening assays using FLIPR technology have been developed to measure calcium influx in cell lines endogenously expressing N-type calcium channels, such as the human neuroblastoma cell line IMR-32. mdpi.comnih.gov These assays use no-wash calcium kits, like the FLIPR Calcium 3 assay kit, to measure potassium-evoked, Ziconotide-reversible calcium flux. nih.gov This technology has been crucial for screening large compound libraries for novel N-type calcium channel blockers. nih.gov
Biochemical Binding Assays for Receptor Affinity and Selectivity Determination
Biochemical binding assays are essential for quantifying the affinity and selectivity of Ziconotide for its target receptor, the N-type VGCC. nih.govresearchgate.net These assays typically use radiolabeled ligands to determine the binding characteristics of a compound. calixar.com
Radioligand Binding Assays: These experiments have demonstrated that Ziconotide binds with high affinity and selectivity to N-type calcium channels in membrane and synaptosome preparations from rat brain. nih.gov This method involves competition between a radiolabeled ligand and the unlabeled compound (Ziconotide) for binding to the receptor. calixar.com The results from these assays have confirmed that Ziconotide has a much higher affinity for N-type channels compared to other VGCC subtypes, such as P/Q-type channels. nih.gov
Computational Approaches: More recently, in silico methods are being developed to predict and analyze ligand-receptor binding affinities. preprints.orgresearchgate.netpreprints.org These computational workflows can generate large datasets of binding affinity landscapes for Ziconotide analogues, guiding the design of new peptides with potentially improved therapeutic properties. researchgate.netpreprints.org For example, one study calculated the dissociation constant (Kd) for native Ziconotide and CaV2.2 to be 4.8 × 10⁻⁸ M. preprints.orgresearchgate.net
Table 1: Binding Affinities of Ziconotide Analogues to CaV2.2
This table is based on computational modeling data and represents theoretical binding affinities.
| Ziconotide Analogue | Calculated Dissociation Constant (Kd) (M) |
| Native (PDB entry 7MIX) | 4.8 x 10⁻⁸ |
| S19B_K | 1.4 x 10⁻¹⁰ |
| G3B_W, G18B_W, S19B_R, S9B_K, S22B_E | 1.9 x 10⁻¹⁰ |
| Data sourced from a study utilizing the Prodigy server for calculations. preprints.orgresearchgate.net |
Neurotransmitter Release Assays in Synaptosomes and ex vivo Tissue Systems
A key functional consequence of N-type calcium channel blockade by Ziconotide is the inhibition of neurotransmitter release. europa.eunih.govresearchgate.net This has been demonstrated in various experimental models, including synaptosomes and ex vivo tissue preparations. nih.govcalixar.comnih.govportlandpress.com
Synaptosomes: Synaptosomes, which are isolated presynaptic terminals, are a valuable tool for studying neurotransmitter release. nih.gov Studies using synaptosomes from various brain regions, such as the rat brain or the electric organ of the electric ray, have shown that Ziconotide (as ω-conotoxin MVIIA) inhibits the release of neurotransmitters like norepinephrine (B1679862) and glutamate. researchgate.netnih.gov
Ex vivo Tissue Slices: Experiments using spinal cord slices have provided direct evidence for Ziconotide's effect on neurotransmitter release in a more intact system. nih.gov For example, Ziconotide has been shown to potently inhibit the depolarization-evoked release of substance P from spinal cord slices, a key neurotransmitter involved in pain signaling. nih.gov
Advanced in vivo Research Models for Mechanistic Investigations (Non-Clinical)
Models of Pain: Ziconotide has demonstrated potent and long-lasting antinociceptive effects when administered intrathecally in various animal models of pain. nih.gov This includes models of acute, persistent, and neuropathic pain. tandfonline.com For example, in a rat model of incisional post-operative pain, intrathecal Ziconotide was found to be more potent than morphine. tandfonline.com
Behavioral Assessments: Nonclinical studies have observed behavioral effects in animals, such as tremors, shaking, and ataxia, which were generally reversible. nih.gov These observations in animal models were predictive of some of the adverse events later seen in human clinical trials.
Safety and Toxicology: Comprehensive nonclinical safety assessments have been performed. nih.gov For instance, studies in dogs have shown no evidence of granuloma formation at the catheter tip following intrathecal infusion of Ziconotide. tandfonline.com Furthermore, Ziconotide did not show mutagenic or carcinogenic potential in in vitro and in vivo evaluations. nih.gov
Bioanalytical Approaches for Ziconotide Tfa in Research
Mass Spectrometry-Based Quantification and Characterization in Biological Research Matrices
Mass spectrometry (MS) coupled with liquid chromatography (LC-MS/MS) is a powerful and widely used technique for the quantification and characterization of ziconotide (B122063) in various biological matrices. rmtcnet.comscirp.org This method offers high specificity and sensitivity, which is crucial for detecting the low concentrations of ziconotide typically found in research samples. scirp.orgmdpi.com
In research settings, LC-MS/MS has been employed for the analysis of ziconotide in samples such as plasma and cerebrospinal fluid (CSF). rmtcnet.comnih.govnih.gov The development of a robust LC-MS/MS method involves optimizing several parameters, including the choice of chromatographic column, mobile phase composition, and mass spectrometric conditions like spray voltage and gas flows. rmtcnet.com For instance, a study focusing on intact ziconotide analysis investigated various columns for reversed-phase HPLC separation to compare peak shape and retention. rmtcnet.com
One of the challenges in analyzing ziconotide is its complex structure, which includes three disulfide bridges. rmtcnet.com This extensive cross-linking can limit the structural information obtained from tandem mass spectrometry (MS/MS). rmtcnet.com To overcome this, a modification strategy involving the reduction of disulfide bonds and alkylation of the resulting sulfhydryl groups can be employed. This approach eliminates the cross-linking, leading to more informative fragmentation patterns (e.g., b and y ions) during collision-induced dissociation (CID), which aids in structural confirmation. rmtcnet.com A limit of quantitation of 0.500 ng on-column was achieved for the modified peptide. rmtcnet.com
Matrix-assisted laser desorption/ionization (MALDI) mass spectrometry has also been utilized for the characterization of ziconotide. nih.gov In one study, MALDI-SYNAPT MS/HDMS was used to analyze fractions collected after HPLC separation to confirm the identity of radiolabeled ziconotide and separate it from free iodine. nih.gov Immunoaffinity extraction combined with MALDI-MS has also been described for the analysis of ziconotide in plasma. nih.gov
The table below summarizes key aspects of mass spectrometry-based methods used in ziconotide research.
| Technique | Matrix | Key Findings & Parameters |
| HPLC-ESI-MS/MS | Biological Fluids | Optimization of HPLC and MS parameters is crucial. Modification by reduction and alkylation of disulfide bonds improves structural information from MS/MS. rmtcnet.com |
| MALDI-SYNAPT MS/HDMS | HPLC Fractions | Used to confirm the mass of radiolabeled ziconotide and distinguish it from free iodine. nih.gov |
| Immunoaffinity Extraction-MALDI-MS | Plasma | A method for extracting and analyzing ziconotide from plasma samples. nih.gov |
| LC-MS/MS | Plasma, CSF | Enables quantification of ziconotide and its metabolites, though rapid metabolism and mass transport in the CSF can be a factor. nih.gov |
Chromatographic Separation Methods for Ziconotide Analysis in Research Samples
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are fundamental for the analysis of ziconotide in research samples. painphysicianjournal.comnih.govgoogle.com These methods are essential for separating ziconotide from other components in complex biological matrices and from its own impurities or degradation products. google.compainmedicine-casereports.com
Reversed-phase HPLC (RP-HPLC) is a commonly employed technique. rmtcnet.comnih.gov The choice of stationary phase and mobile phase composition is critical for achieving good separation, peak shape, and retention. rmtcnet.com A typical RP-HPLC setup for ziconotide might use a C18 column. nih.govarlok.com The mobile phase often consists of a gradient elution using an aqueous buffer (like sodium perchlorate (B79767) or trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724). nih.govpainphysicianjournal.comomicsonline.org Detection is frequently performed using a UV detector at wavelengths around 200-230 nm. painphysicianjournal.comgoogle.comomicsonline.orgresearchgate.net
UPLC, an advancement of HPLC, offers higher resolution, faster analysis times, and improved sensitivity. painphysicianjournal.comomicsonline.org UPLC methods have been developed for the simultaneous quantification of ziconotide and other drugs in intrathecal admixtures. painphysicianjournal.comomicsonline.orgresearchgate.net These methods often utilize sub-2 µm particle columns (e.g., Acquity UPLC BEH C18) and are validated for linearity, precision, and accuracy according to regulatory guidelines. omicsonline.orgresearchgate.netresearchgate.net For instance, one UPLC method used a gradient of water with 0.1% trifluoroacetic acid and acetonitrile with 0.1% trifluoroacetic acid, achieving a retention time of 1.78 minutes for ziconotide. painphysicianjournal.com
The stability of ziconotide can also be assessed using these chromatographic methods. Stability-indicating methods are designed to separate the intact drug from its degradation products, which is crucial for understanding its shelf-life and compatibility in different formulations. painmedicine-casereports.comarlok.comresearchgate.net Forced degradation studies, using conditions like acid exposure, can be performed to demonstrate the method's ability to resolve degradation products from the main ziconotide peak. omicsonline.orgresearchgate.net
The following table details examples of chromatographic conditions used for ziconotide analysis in research.
| Method | Column | Mobile Phase | Detection | Key Application |
| UPLC-UV | Acquity UPLC® BEH C18, 1.7 µm, 2.1 x 50 mm | Gradient of ultrapure water with 0.1% TFA and acetonitrile with 0.1% TFA. | 200 nm | Simultaneous quantification of ziconotide, morphine, and ropivacaine (B1680718) in intrathecal mixtures. painphysicianjournal.comomicsonline.org |
| HPLC-UV | Phenomenex C-18, 5.0 µm, 4.6 x 150 mm | Gradient of 25 mmol/L sodium perchlorate/methanol/TFA and acetonitrile/water/TFA. | 212 nm | Quantification of unlabeled ziconotide and separation of radiolabeled ziconotide from free iodine. nih.gov |
| HPLC-UV | Phenomenex Jupiter C18, 5 µm, 250 x 4.6 mm | Not specified | Not specified | Stability testing of ziconotide in admixtures with morphine sulfate. arlok.com |
| UPLC-UV | Not specified | Gradient of ultrapure water with 0.1% trifluoroacetic acid and acetonitrile. | 200 nm | Simultaneous determination of sufentanil and ziconotide. researchgate.net |
Immunoassays and Other Ligand-Binding Assays for Research Purposes
Immunoassays and other ligand-binding assays provide highly sensitive and specific methods for the quantitative measurement of ziconotide in biological fluids for research purposes. scirp.orgabbexa.comebiohippo.com These assays are particularly useful for detecting the very low concentrations of ziconotide that may be present in samples like plasma or cerebrospinal fluid. researchgate.netmdpi.com
Enzyme-Linked Immunosorbent Assays (ELISA) are a common type of immunoassay used for ziconotide quantification. abbexa.comebiohippo.combiomatik.com Commercially available ELISA kits for ziconotide are often designed as competitive inhibition enzyme immunoassays. ebiohippo.comcloud-clone.com In this format, a monoclonal antibody specific to ziconotide is pre-coated onto a microplate. ebiohippo.com During the assay, the ziconotide in the sample (or standard) competes with a labeled (e.g., biotinylated) ziconotide for binding to the limited number of antibody sites. ebiohippo.com The amount of bound labeled ziconotide is inversely proportional to the concentration of ziconotide in the sample. ebiohippo.com These kits can detect ziconotide in various biological fluids, including serum, plasma, cell lysates, and tissue homogenates. ebiohippo.comclementiabiotech.com
Radioligand binding assays have also been crucial in ziconotide research, particularly for studying its interaction with its target, the N-type calcium channel. nih.govnih.gov These assays often use a radiolabeled ligand, such as [125I]-labeled ω-conotoxin GVIA, which binds to the same channel. nih.gov By measuring the displacement of the radioligand by ziconotide, researchers can determine ziconotide's binding affinity and specificity for the N-type calcium channel. nih.gov This information is vital for understanding its mechanism of action and for screening new compounds. nih.gov A scintillation proximity assay (SPA) using [125I]-labeled omega-conotoxin GVIA has been developed for high-throughput screening of N-type calcium channel blockers. nih.gov
The table below provides an overview of the characteristics of commercially available ziconotide ELISA kits for research use.
| Parameter | Specification |
| Assay Type | Competitive Inhibition ELISA abbexa.comebiohippo.com |
| Sample Types | Serum, plasma, tissue homogenates, cell lysates, cell culture supernates, other biological fluids ebiohippo.comclementiabiotech.com |
| Detection Range | Typically 3.7 - 300 ng/mL abbexa.comebiohippo.combiomatik.com |
| Sensitivity | Approximately < 1.39 ng/mL abbexa.comebiohippo.combiomatik.com |
| Specificity | High sensitivity and excellent specificity for ziconotide with no significant cross-reactivity with analogues reported. ebiohippo.comcloud-clone.com |
| Assay Time | Approximately 2 hours ebiohippo.combiomatik.com |
| Usage | For Research Use Only. Not for use in diagnostic or therapeutic procedures. abbexa.com |
Addressing Analytical Challenges Posed by the Trifluoroacetate (B77799) Counterion
The trifluoroacetate (TFA) counterion, commonly used in the purification and formulation of synthetic peptides like ziconotide, presents specific challenges in analytical chemistry, particularly in chromatography and mass spectrometry. bio-works.comtechnologynetworks.com TFA is a strong ion-pairing agent that can effectively interact with positively charged residues on the peptide, improving peak shape and resolution in reversed-phase HPLC. bio-works.comnih.gov However, its presence can be problematic for subsequent analysis.
One of the main challenges with TFA is its ion-suppressing effect in mass spectrometry. TFA has a strong affinity for the peptide and can persist even after chromatographic separation, leading to a significant reduction in the ionization efficiency of the analyte in the MS source. This results in lower signal intensity and reduced sensitivity. Formic acid (FA) is often preferred as a mobile phase additive for LC-MS applications because it is a weaker ion-pairing agent and causes less ion suppression, thereby maximizing MS detector response. However, FA may provide less optimal chromatographic performance compared to TFA.
In chromatographic methods, while TFA can be beneficial, its concentration needs to be carefully controlled. painphysicianjournal.comomicsonline.org The hydrophobicity and concentration of the ion-pairing reagent can significantly affect peptide retention and selectivity. nih.gov Studies have shown that increasing the hydrophobicity of the ion-pairing reagent (e.g., from TFA to heptafluorobutyric acid) can lead to increased peptide retention. nih.gov Therefore, the choice and concentration of the ion-pairing agent, including TFA, must be optimized for the specific separation goals.
Strategies to mitigate the negative effects of TFA include:
Method Optimization: A balance must often be struck between chromatographic performance and MS sensitivity. Sometimes, a lower concentration of TFA is used, or it is replaced entirely with a more MS-friendly modifier like formic acid.
Post-Column Modification: In some advanced setups, a reagent can be added post-column to reduce the ion-suppression effects of TFA before the eluent enters the mass spectrometer.
Ion-Exchange Chromatography: This technique can be used as a sample preparation step to remove or exchange the TFA counterion for a more biocompatible or MS-friendly one, such as chloride or acetate (B1210297). bio-works.com This involves binding the target peptide to an ion-exchange resin while the TFA anion does not bind and is washed away. bio-works.com
The table below highlights the dual role of TFA in the analysis of peptides like ziconotide.
| Aspect | Role of Trifluoroacetic Acid (TFA) | Analytical Implication | Mitigation Strategy |
| Reversed-Phase Chromatography | Strong ion-pairing agent. bio-works.com | Improves peak shape and resolution by pairing with positively charged peptide residues. bio-works.comnih.gov | Optimize TFA concentration for desired separation. nih.gov |
| Mass Spectrometry | Causes significant ion suppression. | Reduces analyte signal intensity and overall assay sensitivity. | Use of weaker ion-pairing agents like formic acid (FA); ion-exchange chromatography to remove TFA. bio-works.com |
| Method Development | Used as a mobile phase additive in many published HPLC/UPLC methods. nih.govpainphysicianjournal.comomicsonline.org | Requires careful consideration of the trade-off between chromatographic quality and MS detection. | Validate method with an understanding of TFA's effects on the specific analytical endpoint. |
Emerging Research Frontiers and Future Academic Directions for Ziconotide
Exploration of Novel Ziconotide-Related Conopeptides from Diverse Conus Species
The discovery of Ziconotide (B122063) has spurred significant interest in the vast and largely untapped reservoir of conopeptides. mdpi.com With an estimated 800 to 1,000 species of cone snails, each producing a complex venom containing hundreds of unique peptides, the potential for discovering novel compounds with therapeutic relevance is immense. mdpi.comasbmb.orgfrontiersin.org
Recent research has intensified the exploration of this biodiversity. For instance, a study on the venom of 27 specimens of the purple cone snail, Conus purpurascens, led to the discovery of 543 unique conopeptides, 21 of which were from newly identified base sequences. asbmb.org This highlights the incredible diversity that exists not only between species but also within a single species. asbmb.org These newly identified conopeptides, such as the abundant PVIIIA, exhibit complex modifications, expanding their potential biological targets. asbmb.org
The primary focus of this exploration is to identify novel ω-conotoxins and other conopeptide families that target VGCCs with improved properties over Ziconotide. explorationpub.comnih.gov Researchers are searching for peptides with enhanced selectivity for different VGCC subtypes, which could lead to more targeted therapeutic effects and a reduction in adverse effects. explorationpub.comnih.gov For example, while Ziconotide primarily targets N-type (Cav2.2) channels, other conotoxins have been found to interact with P/Q-type (Cav2.1), L-type, and T-type calcium channels, as well as sodium and potassium channels. physiology.orgvliz.bemdpi.com
Table 1: Examples of Conopeptide Diversity and their Targets
| Conopeptide Family | Target Ion Channel | Potential Application | Reference(s) |
|---|---|---|---|
| ω-conotoxins | N-type (Cav2.2), P/Q-type (Cav2.1) VGCCs | Pain, Neuroprotection | nih.govnih.gov |
| μ-conotoxins | Voltage-gated sodium channels (VGSCs) | Muscle relaxants, Pain | uq.edu.auifremer.fr |
| α-conotoxins | Nicotinic acetylcholine (B1216132) receptors (nAChRs) | Pain, Neurological disorders | uq.edu.aunih.gov |
| κ-conotoxins | Voltage-gated potassium channels (Kv) | Research tools | physiology.orgmdpi.com |
| Contryphans | L-type VGCCs, Potassium channels | Research tools | vliz.be |
Investigating Uncharted Binding Sites or Allosteric Modulatory Mechanisms of VGCCs
While Ziconotide is understood to block the pore of the N-type VGCC, detailed molecular interactions are still being elucidated. drugbank.comdovepress.com Current research suggests that Ziconotide binds to a site near the pore-forming P-loop of domain III of the α1B subunit. dovepress.com However, the binding is complex and may be influenced by the presence of auxiliary channel subunits like α2δ and β. dovepress.com
A significant area of future research lies in identifying uncharted binding sites on VGCCs. The discovery of new sites could open avenues for the development of novel modulators with different mechanisms of action. For instance, instead of directly blocking the channel pore, a molecule could bind to an allosteric site, a location on the receptor distinct from the primary binding site, and modulate the channel's activity. wikipedia.orglongdom.org
Allosteric modulators can offer a more nuanced control over channel function, potentially increasing the therapeutic window and reducing side effects. longdom.org They can act as positive allosteric modulators (PAMs), enhancing the channel's response, or negative allosteric modulators (NAMs), reducing its activity. wikipedia.orglongdom.org Research into the allosteric modulation of VGCCs by G proteins and other cellular factors has revealed the intricate regulation of these channels, suggesting that synthetic allosteric modulators could be designed to target these regulatory mechanisms. nih.govpnas.org The identification of such mechanisms could lead to the development of drugs that fine-tune neuronal excitability with greater precision. nih.gov
Development of Ziconotide and its Analogues as Research Tools for Neuroscience
The high potency and selectivity of Ziconotide and other conopeptides make them invaluable tools for dissecting the complex roles of specific ion channels in the nervous system. mdpi.commdpi.com Ziconotide, by specifically blocking N-type calcium channels, has been instrumental in defining the contribution of these channels to neurotransmitter release and synaptic transmission. dovepress.com
The development of Ziconotide analogues with altered binding properties or labels (e.g., fluorescent tags) further enhances their utility as molecular probes. mdpi.com These analogues can be used to:
Map the distribution of N-type calcium channels in different brain regions and neuronal populations.
Investigate the role of N-type channels in various physiological and pathological processes, such as learning, memory, and neurodegenerative diseases. marketresearchintellect.com
Screen for new compounds that modulate N-type channel activity.
The creation of a diverse library of conopeptide analogues with varying selectivity for different VGCC subtypes would provide neuroscientists with a powerful toolkit to explore the "ion channel-ome" of the nervous system. physiology.org This, in turn, could uncover novel therapeutic targets for a wide range of neurological and psychiatric disorders.
Table 2: Applications of Ziconotide and its Analogues in Neuroscience Research
| Research Application | Description | Reference(s) |
|---|---|---|
| Defining Synaptic Function | Inhibiting N-type VGCCs to determine their role in the release of specific neurotransmitters at various synapses. | dovepress.com |
| Characterizing Neuronal Circuits | Using selective blockers to understand the contribution of different ion channels to the excitability and firing patterns of neurons. | mdpi.com |
| Validating Drug Targets | Employing specific conopeptides to confirm the involvement of a particular ion channel subtype in a disease model. | mdpi.com |
| High-Throughput Screening | Utilizing labeled analogues in binding assays to discover new small molecules that modulate channel activity. | marketresearchintellect.comresearchgate.net |
Strategies for Overcoming Academic Research Limitations Related to Peptide Properties
Despite their promise, the academic and clinical development of peptide-based compounds like Ziconotide faces several challenges. These limitations primarily stem from their inherent peptide nature. nih.govmdpi.com
One major hurdle is their poor bioavailability and inability to cross the blood-brain barrier, which for Ziconotide necessitates intrathecal administration. jptcp.comnih.gov This invasive delivery method limits its widespread use and complicates preclinical research. wikipedia.org Furthermore, peptides are susceptible to rapid degradation by proteases in the body, leading to a short half-life. mdpi.comnih.gov
To overcome these limitations, researchers are exploring several innovative strategies:
Peptidomimetics: This involves modifying the peptide structure to create molecules that mimic the biological activity of the original peptide but with improved drug-like properties. nih.gov This can include the incorporation of unnatural amino acids to increase resistance to enzymatic degradation. nih.govresearchgate.net
Cyclization: Creating cyclic versions of linear peptides can enhance their stability and, in some cases, improve membrane permeability. nih.govresearchgate.net
Novel Drug Delivery Systems: Encapsulating peptides in nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), can protect them from degradation, control their release, and potentially facilitate their transport across biological barriers. jptcp.com Research into intranasal delivery systems for Ziconotide is also underway as a potential non-invasive alternative. nih.gov
Recombinant Production: For larger or more complex peptides, recombinant DNA technology offers a more cost-effective and scalable production method compared to chemical synthesis. tandfonline.com Yeast-based and plant-based expression systems are being developed for the production of cyclic peptides. tandfonline.com
By addressing these challenges, researchers aim to unlock the full therapeutic and scientific potential of Ziconotide and the vast library of other conopeptides, paving the way for a new generation of research tools and clinical candidates.
Q & A
Q. How can proteolytic degradation of ziconotide in systemic circulation be modeled?
- Classification: Advanced
- Methodological Answer: Mass spectrometry identifies degradation fragments in plasma after IT leakage. Ex vivo incubation with human serum or tissue homogenates (e.g., liver, kidney) quantifies cleavage rates. Predictive pharmacokinetic models incorporate these rates to estimate systemic exposure thresholds for neurotoxicity .
Tables for Key Data
Table 1: Pharmacokinetic Parameters of Ziconotide in Canine Models
| Parameter | Bolus (10 µg) | Infusion (1 µg/hr) | Infusion (5 µg/hr) |
|---|---|---|---|
| CSF T½-α (hr) | 0.14 | - | - |
| CSF T½-β (hr) | 1.77 | 2.47 | 2.47 |
| Peak CSF Conc. (ng/mL) | 20,000 | 343 | 1,380 |
| CSF:Plasma Ratio | 30:1 (8 hr) | 1:0.001 | 1:0.003 |
| Source: |
Table 2: Common Neuropathic Pain Models for Ziconotide Testing
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
